Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate
Overview
Description
Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a furan ring, an oxadiazole ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate typically involves multiple steps. One common method includes the reaction of furan-2-ylmethylamine with a suitable oxadiazole precursor under controlled conditions. The reaction is often carried out in anhydrous ethyl acetate under reflux for 40-60 minutes until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate can be compared with other oxadiazole derivatives:
Ethyl 4-{[6-(methylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}benzoate: Similar in structure but with a methylamino group instead of a furan-2-ylmethylamino group.
Ethyl 4-({6-[furan-2-yl(methyl)amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate: Contains a furan-2-yl(methyl)amino group, differing slightly in its substitution pattern.
Properties
IUPAC Name |
ethyl 4-[[6-(furan-2-ylmethylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4/c1-2-26-18(25)11-5-7-12(8-6-11)20-15-14(19-10-13-4-3-9-27-13)21-16-17(22-15)24-28-23-16/h3-9H,2,10H2,1H3,(H,19,21,23)(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCHITURPIWMGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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